molecular formula C5H5N3O B1679903 Pyrazinamide CAS No. 98-96-4

Pyrazinamide

Cat. No. B1679903
CAS RN: 98-96-4
M. Wt: 123.11 g/mol
InChI Key: IPEHBUMCGVEMRF-UHFFFAOYSA-N
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Patent
US07405064B2

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.73 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2694 g of pyrazinecarbonitrile. The final concentration of pyrazinecarbonitrile was 0.512 M. The reaction mixture was mixed on a rotating platform at 23° C. After 15 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of pyrazinecarbonitrile was 100%, and the yields of pyrazinamide and pyrazinecarboxylic acid were 100% and 0%, respectively.
Quantity
3.73 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2694 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[N:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[C:15]#[N:16].C(#N)C.[OH2:20].CN(C)C(=[O:30])C1C=CC=CC=1>C(#N)C>[N:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[C:15]([NH2:16])=[O:30].[N:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[C:15]([OH:2])=[O:20] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
3.73 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
suspension
Quantity
1 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.2694 g
Type
reactant
Smiles
N1=C(C=NC=C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C#N
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C#N
Step Six
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry cell weight E
CUSTOM
Type
CUSTOM
Details
wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0)
ADDITION
Type
ADDITION
Details
The reaction mixture was mixed on a rotating platform at 23° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)N
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07405064B2

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.73 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.2694 g of pyrazinecarbonitrile. The final concentration of pyrazinecarbonitrile was 0.512 M. The reaction mixture was mixed on a rotating platform at 23° C. After 15 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of pyrazinecarbonitrile was 100%, and the yields of pyrazinamide and pyrazinecarboxylic acid were 100% and 0%, respectively.
Quantity
3.73 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.2694 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=[O:2].[K+].[K+].[K+].[N:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[C:15]#[N:16].C(#N)C.[OH2:20].CN(C)C(=[O:30])C1C=CC=CC=1>C(#N)C>[N:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[C:15]([NH2:16])=[O:30].[N:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[C:15]([OH:2])=[O:20] |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
3.73 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
suspension
Quantity
1 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0.2694 g
Type
reactant
Smiles
N1=C(C=NC=C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C#N
Step Four
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C1=CC=CC=C1)=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C#N
Step Six
Name
Quantity
0.9 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry cell weight E
CUSTOM
Type
CUSTOM
Details
wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0)
ADDITION
Type
ADDITION
Details
The reaction mixture was mixed on a rotating platform at 23° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)N
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.